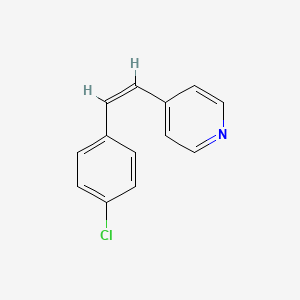

4-(P-Chlorostyryl)pyridine

Description

Properties

CAS No. |

2502-99-0 |

|---|---|

Molecular Formula |

C13H10ClN |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

4-[(E)-2-(4-chlorophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |

InChI Key |

PONMZBJRRLHVPF-OWOJBTEDSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 P Chlorostyryl Pyridine and Analogous Structures

Established Synthetic Routes for (E)-4-Styrylpyridines

Knoevenagel Condensation Approaches

A cornerstone in the synthesis of (E)-4-styrylpyridines, including 4-(p-chlorostyryl)pyridine, is the Knoevenagel condensation. smolecule.comwikipedia.org This reaction typically involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org In the context of this compound synthesis, this translates to the reaction between 4-picoline (or a related pyridine (B92270) derivative with an active methyl group) and p-chlorobenzaldehyde.

The Knoevenagel condensation is often facilitated by a basic catalyst. Weakly basic amines such as piperidine (B6355638) or pyrrolidine (B122466) are commonly employed to deprotonate the active methylene (B1212753) group without inducing self-condensation of the aldehyde reactant. smolecule.comwikipedia.org The reaction is typically conducted in polar solvents like ethanol (B145695) or methanol (B129727) at elevated temperatures to drive the reaction towards the desired product. smolecule.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting (E)-4-styrylpyridine. For instance, the use of piperidine as a base in the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol demonstrates a typical Knoevenagel condensation setup. wikipedia.org

Coordination polymers have also been explored as heterogeneous catalysts for the Knoevenagel condensation, with some showing high product yields of up to 100% under optimized conditions. researchgate.net

In a significant advancement towards more environmentally benign synthetic methods, solvent-free Knoevenagel condensation reactions have been successfully developed for the synthesis of various styrylpyridines. mdpi.comnih.govresearchgate.net These reactions are typically carried out by heating a mixture of the appropriate methylpyridine and aromatic aldehyde at temperatures ranging from 120–140 °C. mdpi.com This approach not only eliminates the need for potentially hazardous solvents but also simplifies the work-up procedure, often leading to the direct formation of the desired product. The synthesis of trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde from 4-picoline and terephthalaldehyde (B141574) is a notable example of a solvent-free Knoevenagel reaction. mdpi.comnih.govresearchgate.net

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of styrylpyridines. mdpi.comrasayanjournal.co.in Solvent-free synthesis is a prime example of a green chemistry approach. mdpi.comrasayanjournal.co.in Another strategy involves the use of water as a reaction medium, which is non-toxic, inexpensive, and environmentally friendly. rsc.org Catalyst-free and water-mediated Knoevenagel reactions have been studied, highlighting a move towards more sustainable synthetic protocols. rsc.org Additionally, the use of recyclable heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), aligns with green chemistry principles by minimizing waste and allowing for catalyst reuse over multiple reaction cycles. rsc.org

Palladium-Catalyzed Oxidative Heck Reactions of 4-Vinylpyridine (B31050) with Arylboronic Acids

An alternative and powerful method for the selective synthesis of (E)-4-styrylpyridines is the palladium-catalyzed oxidative Heck reaction. researchgate.netresearchgate.netpsu.edu This reaction involves the coupling of 4-vinylpyridine with various arylboronic acids. A key advantage of this method is its high stereoselectivity, yielding the (E)-isomer of the styrylpyridine. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) trifluoroacetate, and an oxidant. psu.eduorganic-chemistry.org A ligand-free system has been developed, which simplifies the reaction setup. researchgate.net The reaction conditions often involve a base, such as sodium bicarbonate, and a solvent like N,N-dimethylformamide (DMF), with the reaction proceeding at an elevated temperature under an oxygen atmosphere. patsnap.comresearchgate.net This methodology has been shown to be effective for a range of arylboronic acids, providing moderate to good yields of the corresponding (E)-4-styrylpyridines. researchgate.net For example, the reaction of 4-vinylpyridine with phenylboronic acid in the presence of a palladium catalyst and an oxidant yields (E)-4-styrylpyridine. patsnap.comgoogle.com

| Catalyst | Ligand | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | None | O2 | NaHCO3 | DMF | 90 | Moderate to Good | researchgate.net |

| Pd(TFA)2 | 1,10-phenanthroline | Ag2O/O2 | - | DMF | 80 | 74 | psu.edu |

| Pd(acac)2 | None | Copper acetate monohydrate | Sodium bicarbonate | N,N'-dimethylformamide | 90 | 76 | patsnap.comgoogle.com |

Advanced Synthetic Strategies for Pyridine Core Functionalization

Beyond the direct synthesis of styrylpyridines, advanced strategies for the functionalization of the pyridine core itself are crucial for accessing a wider array of derivatives. researchgate.net These methods often involve transition-metal-catalyzed cross-coupling and cyclization reactions, which provide new routes to functionalized pyridine compounds. researchgate.net

Recent developments have focused on direct C-H bond functionalization, which is an atom-economical approach to introduce various functional groups onto the pyridine ring. mdpi.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials, making the synthesis more efficient. mdpi.com For instance, visible light-induced C-H functionalization of imidazo[1,2-a]pyridines has emerged as a green and simple method. mdpi.com

Furthermore, dearomatization strategies, followed by functionalization and rearomatization, offer another powerful tool for modifying the pyridine core. researchgate.netacs.org These methods allow for the regioselective introduction of substituents at positions that are not easily accessible through classical methods. The development of these advanced synthetic methodologies is expanding the toolkit available to chemists for the synthesis of complex pyridine-containing molecules. researchgate.netuiowa.edu

Ring-Construction Reactions for Substituted Pyridines

The de novo synthesis of the pyridine ring offers a powerful strategy for accessing a wide array of substituted derivatives. These methods typically involve the condensation or cycloaddition of acyclic precursors.

Condensation Reactions of Carbonyl Compounds

Condensation reactions are a classical and widely employed approach for pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. wikipedia.orgbaranlab.org These methods build the pyridine ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single pot.

One of the most fundamental approaches is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent. pharmaguideline.com This reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. Modifications to the classical Hantzsch synthesis have been developed to allow for the preparation of unsymmetrical pyridines. baranlab.orgpharmaguideline.com

The Chichibabin pyridine synthesis is another key method that utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This reaction is typically carried out in the gas phase at high temperatures over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org For instance, a mixture of acetaldehyde (B116499) and ammonia can yield 2-methylpyridine (B31789) and 4-methylpyridine (B42270). wikipedia.org

The Kröhnke pyridine synthesis provides a route to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org The reaction mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org

A more recent development involves a domino reaction of enaminones and aldehydes promoted by trifluoromethanesulfonic acid (TfOH) to produce fully substituted pyridines through the cascade generation of two C-C bonds and one C-N bond. acs.org

| Condensation Reaction | Reactants | Product Type |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Symmetrically or asymmetrically substituted pyridines |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Methyl-substituted pyridines |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | 2,4,6-Trisubstituted pyridines |

| Domino Reaction | Enaminones, Aldehydes | Fully substituted pyridines |

Cycloaddition Approaches to Pyridine Rings

Cycloaddition reactions offer an alternative and powerful strategy for the construction of the pyridine ring system. baranlab.org These reactions can be broadly classified as either thermal pericyclic reactions or transition-metal-catalyzed processes. rsc.org

The most direct cycloaddition approach is a Diels-Alder reaction involving a 1-azadiene and an alkyne or a suitable alkene, which is then followed by an oxidation step to yield the aromatic pyridine. baranlab.org However, this normal electron-demand Diels-Alder reaction is often challenging. baranlab.orgacsgcipr.org A more common and successful approach is the inverse-electron-demand Diels-Alder reaction , where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction to extrude a small molecule, like nitrogen gas, leading to the formation of the pyridine ring. acsgcipr.org

Transition metals can also catalyze [2+2+2] cycloaddition reactions between two alkyne molecules and a nitrile to form a pyridine ring. wikipedia.orgacsgcipr.orgresearchgate.net This method is highly convergent and atom-efficient. acsgcipr.org Various transition metals, including cobalt and ruthenium, have been employed to catalyze these transformations. wikipedia.orgacsgcipr.org

Another innovative approach involves a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This sequence leads to the formation of a 3-azatriene, which then undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines. nih.gov

| Cycloaddition Approach | Key Intermediates/Reactants | Catalyst/Conditions |

| Inverse-Electron-Demand Diels-Alder | 1,2,4-Triazines, Enamines/Ynamines | Thermal |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition Metals (e.g., Co, Ru) |

| Cascade C-N Coupling/Electrocyclization | Alkenylboronic acids, α,β-Unsaturated ketoximes | Copper catalyst, Air oxidation |

Regioselective Functionalization of Pyridine Rings at C-4

Direct functionalization of the pyridine ring is an attractive strategy for synthesizing derivatives like this compound. Achieving regioselectivity, particularly at the C-4 position, is a significant challenge due to the electronic nature of the pyridine ring, which favors reactions at the C-2 and C-6 positions. rsc.orgnih.gov

C-4 Alkylation Strategies

Direct C-4 alkylation of pyridine is often hampered by a lack of regioselectivity and the potential for overalkylation. nih.gov To overcome this, strategies involving the pre-functionalization of the pyridine ring or the use of directing groups have been developed.

One powerful strategy involves the use of a blocking group on the pyridine nitrogen. A simple maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. nih.govorganic-chemistry.orgacs.org This method is operationally simple and allows for the use of a broad range of carboxylic acids as alkyl donors under acid-free conditions. nih.govorganic-chemistry.org The blocking group can be easily removed after the alkylation step. organic-chemistry.org

Another approach utilizes silyl-activated pyridinium (B92312) species, where silyl (B83357) ketene (B1206846) acetals add with high C-4 selectivity. rsc.org Furthermore, a unified platform for both ionic and radical C-4 functionalization has been reported using an enzyme-mimic pocket-type urea (B33335) activation reagent, which allows for the regioselective introduction of both alkyl and aryl groups. rsc.orgrsc.org This method has even enabled the first highly regioselective C-4 radical arylation. rsc.org

| C-4 Alkylation Strategy | Key Reagents/Features | Selectivity Control |

| Blocking Group Approach | Maleate-derived blocking group, Carboxylic acids | Steric hindrance from the blocking group directs alkylation to C-4. |

| Silyl-Activation | Silyl ketene acetals | Electronic effects of the silyl-activated pyridinium. |

| Urea Activation Reagent | Enzyme-mimic pocket-type urea | Reagent-controlled regioselectivity for both ionic and radical nucleophiles. |

Minisci-Type Functionalizations for Pyridine Derivatives

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles, involving the addition of a nucleophilic radical to the protonated heterocycle. nih.gov While traditionally leading to mixtures of C-2 and C-4 isomers, recent advancements have focused on achieving C-4 selectivity. organic-chemistry.orgnih.gov

As mentioned previously, the use of a maleate-derived blocking group provides excellent C-4 selectivity in Minisci-type decarboxylative alkylations. nih.govorganic-chemistry.orgacs.org This strategy represents a departure from the typical use of Minisci reactions in late-stage functionalization, enabling its application at the earliest stage on the native pyridine ring. nih.govacs.org

Photochemical methods have also emerged as a powerful tool for pyridine functionalization. nih.gov A novel photochemical approach utilizes a dithiophosphoric acid catalyst that facilitates the generation of a pyridinyl radical, which then couples with an allylic radical with high regioselectivity for the C-4 position. nih.gov This mechanism is distinct from the classical Minisci pathway. nih.gov

Recent research has also demonstrated that by employing a specific urea activation reagent, Minisci-type radical alkylation with alkyl carboxylic acids can proceed with excellent C-4 selectivity, delivering the products in good yields without the need for an additional rearomatization step. rsc.org

| Minisci-Type Functionalization | Key Features | Regioselectivity Outcome |

| With Maleate Blocking Group | Decarboxylative alkylation from carboxylic acids | Exquisite C-4 selectivity |

| Photochemical Organocatalysis | Dithiophosphoric acid catalyst, allylic C-H activation | High C-4 selectivity |

| With Urea Activation Reagent | Radical alkylation with alkyl carboxylic acids | Excellent C-4 selectivity |

Electrochemical Synthesis Methods for Pyridine Compounds

Electrochemical methods offer a sustainable and often milder alternative for the synthesis and functionalization of pyridine compounds. mdpi.comacs.orgnih.govacs.orgazom.com These methods can drive reactions that are otherwise challenging and can provide unique selectivity.

The electrochemical synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been demonstrated from 2-aminopyridine (B139424) and 2-bromo-1-phenylethan-1-one without the need for additional reagents, showcasing a greener synthetic route. mdpi.com

For the functionalization of the pyridine ring itself, an electrochemical approach for the meta-C–H sulfonylation of pyridines has been developed. nih.gov This method utilizes a redox-neutral dearomatization-rearomatization strategy and achieves exclusive meta-selectivity without the need for catalysts or oxidants. nih.gov

Furthermore, the direct carboxylation of pyridines using carbon dioxide has been achieved through an electrochemical method. azom.com Interestingly, the regioselectivity of this reaction (C4- vs. C5-carboxylation) could be controlled by simply changing the type of electrochemical reactor (undivided vs. divided cell). azom.com

Electrocatalytic hydrogenation of pyridines to piperidines has also been accomplished using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode at ambient temperature and pressure. acs.org

| Electrochemical Method | Transformation | Key Features |

| Imidazopyridine Synthesis | Cyclization | Reagent-free, one-pot synthesis |

| meta-C–H Sulfonylation | Functionalization | Catalyst- and oxidant-free, exclusive meta-selectivity |

| Carboxylation with CO2 | Functionalization | Regioselectivity controlled by reactor type |

| Hydrogenation | Reduction | Ambient conditions, AEM electrolyzer |

Nucleophilic Aromatic Substitution (SNAr) as a Synthetic Pathway for Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a significant class of substitution reactions in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org While aromatic rings like benzene (B151609) are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring, facilitating the reaction. wikipedia.org The pyridine ring, being an electron-deficient π-system, is inherently more susceptible to nucleophilic substitution than benzene, though it often still requires harsh conditions for reactions like electrophilic aromatic substitution. nih.gov

The SNAr mechanism is particularly important for the functionalization of heteroaromatic systems. tum.de It proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. wikipedia.org For this pathway to be favorable, electron-withdrawing groups positioned ortho or para to the leaving group are crucial as they stabilize the negatively charged Meisenheimer intermediate. wikipedia.org

A notable strategy for the selective halogenation of pyridines at the 4-position utilizes an SNAr pathway. nih.gov In this method, a phosphine (B1218219) group is first introduced at the 4-position to form a phosphonium (B103445) salt. This phosphonium group then acts as an excellent leaving group, which can be displaced by a halide nucleophile. nih.gov Computational studies of this process have indicated that the carbon-halogen bond formation occurs through a stepwise SNAr mechanism, with the elimination of the phosphine being the rate-determining step. nih.gov This approach is effective for a wide range of unactivated pyridines and can even be applied in the late-stage halogenation of complex pharmaceutical molecules. nih.gov

Another classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org This demonstrates the inherent reactivity of the pyridine ring towards powerful nucleophiles. wikipedia.org

Optimization of Synthesis for Research-Scale Production and Yield Enhancement

While SNAr provides a pathway to halogenated precursors, the direct synthesis of this compound is frequently accomplished via condensation reactions. smolecule.com A common and effective method is the Knoevenagel condensation, which involves the reaction of 4-chlorobenzaldehyde (B46862) with a pyridine derivative containing an active methylene group, such as 4-picoline (4-methylpyridine). smolecule.com This reaction is typically catalyzed by a base, like piperidine or pyrrolidine, and carried out in a solvent such as ethanol or methanol at elevated temperatures. smolecule.com

For research-scale production, where obtaining sufficient material for further studies is paramount, optimizing the reaction conditions to maximize yield is a critical endeavor. Key parameters that are systematically varied include the choice of catalyst, solvent, reaction temperature, and reaction time.

The table below illustrates a hypothetical optimization study for the synthesis of this compound from 4-picoline and 4-chlorobenzaldehyde, showcasing how systematic variation of parameters can lead to enhanced yields.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (10) | Ethanol | 80 | 12 | 55 |

| 2 | Pyrrolidine (10) | Ethanol | 80 | 12 | 62 |

| 3 | Piperidine (10) | Toluene | 110 | 12 | 70 |

| 4 | Pyrrolidine (10) | Toluene | 110 | 12 | 75 |

| 5 | Pyrrolidine (15) | Toluene | 110 | 8 | 81 |

This table is generated for illustrative purposes based on common optimization strategies.

The following table details the compounds mentioned in this article.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chlorobenzaldehyde |

| 2-aminopyridine |

| N-Carbamimidoyl-4-(4-(4-chlorostyryl)-3-cyano-6-methyl-2-oxopyridin-1(2H)-yl) benzenesulfonamide |

| Benzene |

| Ethanol |

| Methanol |

| Piperidine |

| Pyrrolidine |

| Sodium amide |

| Toluene |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 4-(P-Chlorostyryl)pyridine

Spectroscopic analysis is fundamental to the characterization of this compound, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. Although a specific spectrum for this compound is not available in the search results, data for related compounds allows for a prediction of the expected chemical shifts. For example, in trans-4-styrylpyridine, the protons of the pyridine (B92270) ring and the styryl group show characteristic chemical shifts. researchgate.net The protons on the pyridine ring typically appear at lower fields due to the electron-withdrawing effect of the nitrogen atom. pw.edu.plresearchgate.net For instance, the α-protons of the pyridine ring are generally found at a lower field than the β- and γ-protons. pw.edu.pl The protons of the chlorophenyl group would also exhibit distinct signals, influenced by the presence of the chlorine atom. chemicalbook.com The coupling between adjacent protons would provide further information about the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine α-protons | ~8.5 | Doublet |

| Pyridine β-protons | ~7.3 | Doublet |

| Styryl protons | ~7.0 - 7.5 | Doublets |

| Chlorophenyl protons | ~7.3 - 7.5 | Doublets |

Note: These are predicted values based on related compounds and general NMR principles. Actual values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift influenced by its local electronic environment. bhu.ac.inoregonstate.edu The carbons of the pyridine ring typically appear in the range of 120-150 ppm. researchgate.netmdpi.com The carbon atoms of the chlorophenyl ring and the styryl group would also have characteristic chemical shifts. chemicalbook.com For instance, the carbon atom bonded to the chlorine atom would be expected to have a chemical shift influenced by the electronegativity of the halogen. While a specific ¹³C NMR spectrum for this compound is not provided, data from related structures like 4-(chloromethyl)pyridine (B78701) hydrochloride can offer insights into the expected chemical shift ranges. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine Cα | ~150 |

| Pyridine Cβ | ~125 |

| Pyridine Cγ | ~140 |

| Styryl C=C | ~120 - 130 |

| Chlorophenyl C-Cl | ~135 |

| Chlorophenyl other C | ~128 - 130 |

Note: These are predicted values based on related compounds and general NMR principles. Actual values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are invaluable for unambiguously assigning the proton and carbon signals and determining the connectivity within the this compound molecule. ucl.ac.ukmeasurlabs.comlibretexts.org

An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.eduwalisongo.ac.id This would be particularly useful in distinguishing between the various aromatic protons and their corresponding carbons in both the pyridine and chlorophenyl rings.

A TOCSY experiment establishes correlations between all protons within a spin system, even if they are not directly coupled. columbia.edursc.org This would allow for the identification of all the protons belonging to the pyridine ring and separately, all the protons of the chlorophenyl ring, by observing the cross-peaks that connect them. The use of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound. emory.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The extended π-system of this compound, which encompasses both the pyridine and chlorophenyl rings connected by the styryl bridge, is expected to give rise to characteristic absorption bands.

Theoretical studies on similar styrylpyridine compounds using Time-Dependent Density Functional Theory (TD-DFT) have shown that the main absorption band corresponds to a π→π* transition. researchgate.net For 4-styrylpyridine (B85998), an absorption band is observed around 303 nm, which is attributed to this π→π* transition. researchgate.net The presence of the chloro substituent on the phenyl ring in this compound may cause a slight shift in the absorption maximum compared to the unsubstituted compound. The UV-Vis spectrum of pyridine itself shows absorption maxima around 254 nm. researchgate.netsielc.com The interaction of pyridine with different chemical environments, such as acid sites in solid catalysts, can lead to shifts in its electronic absorption bands, which can be monitored by UV-Vis spectroscopy. rsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Associated Chromophore |

| π→π | ~300-310 | Conjugated styrylpyridine system |

| n→π | ~250-260 | Pyridine ring |

Note: These are predicted values based on related compounds and general spectroscopic principles. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the various non-covalent interactions that govern how molecules arrange themselves in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that allows for the unambiguous determination of a molecule's structure. iucr.org By diffracting X-rays off a single crystal of a compound, a pattern is generated that can be mathematically decoded to yield a detailed three-dimensional model of the atomic arrangement in the crystal's unit cell. This includes precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation.

The first step in analyzing SC-XRD data is to determine the crystal system and space group, which describe the symmetry of the crystal lattice. The crystal system classifies the shape of the unit cell (the basic repeating unit of the crystal) into one of seven categories (e.g., monoclinic, orthorhombic, triclinic). The space group provides a more detailed description of the symmetry elements within the unit cell. For pyridine and its derivatives, a range of crystal systems has been observed. For instance, pyridine itself crystallizes in the orthorhombic system (space group Pna2₁), while some more complex derivatives adopt triclinic or monoclinic systems. lancs.ac.ukiucr.org The specific system for this compound would depend on how the molecules pack together to achieve the most stable energetic arrangement.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₁₀ClN |

| Formula Weight | 215.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.130 |

| b (Å) | 10.701 |

| c (Å) | 9.850 |

| α (°) | 90 |

| β (°) | 105.50 |

| γ (°) | 90 |

| Volume (ų) | 1029.5 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an SC-XRD experiment.

The data from SC-XRD reveals how individual molecules of this compound would be arranged in the crystal lattice. This molecular packing is dictated by a variety of intermolecular interactions. In compounds containing aromatic rings, such as the pyridine and chlorophenyl groups in this compound, π-π stacking interactions are common. nih.gov These occur when the electron-rich π systems of adjacent aromatic rings align. The analysis would detail the distances and geometries of these interactions (e.g., centroid-to-centroid distance). Other significant interactions would likely include C-H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, and potentially halogen bonding involving the chlorine atom.

While this compound does not possess strong hydrogen bond donors like -OH or -NH₂, it can act as a hydrogen bond acceptor via the nitrogen atom in the pyridine ring. researchgate.net The crystal structure would likely be stabilized by a network of weak C-H···N hydrogen bonds, where hydrogen atoms from the styryl or phenyl groups of one molecule interact with the pyridine nitrogen of a neighboring molecule. nih.goviucr.org The analysis would precisely define the geometry of these bonds, including the donor-acceptor distances and angles, which are crucial for understanding the stability and properties of the crystal. In hydrated crystal forms, stronger O-H···N bonds would be observed. researchgate.net

Illustrative Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(7)-H(7)···N(1) | 0.93 | 2.65 | 3.56 | 165 |

| C(2)-H(2)···Cl(1) | 0.93 | 2.98 | 3.89 | 168 |

Note: This table presents hypothetical data for potential weak intermolecular interactions in a crystal of this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal. mdpi.comresearchgate.net The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution from the molecule to the electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the molecular environment.

The surface is often color-coded based on a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

Illustrative Hirshfeld Surface Analysis Contributions

| Interaction Type | Percentage Contribution (%) |

| H···H | 38.5 |

| C···H / H···C | 25.0 |

| Cl···H / H···Cl | 18.2 |

| N···H / H···N | 5.5 |

| C···C | 4.8 |

| Other | 8.0 |

Note: The data is hypothetical, illustrating the typical output of a Hirshfeld surface analysis for a molecule of this type.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for investigating the ground-state properties of styrylpyridine derivatives. nih.govmdpi.com By approximating the complex many-electron problem into a more manageable one based on electron density, DFT calculations offer a balance between accuracy and computational cost, making them suitable for molecules of this size. nih.gov Hybrid functionals, such as B3LYP, are commonly used for organic molecules as they provide accurate results for a wide range of compounds. nih.govmdpi.com

Geometry Optimization and Prediction of Molecular Conformations

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For styrylpyridine compounds, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net Theoretical geometry optimizations for related trans-styrylpyridine derivatives have been performed using DFT methods, such as B3LYP with the 6-311+G(d,p) basis set, in both gas and solution phases. mdpi.com

The planarity of the molecule is a key feature. Studies on similar molecules like trans-2-styrylpyridine show that a planar structure is the most stable form, with calculated parameters closely matching X-ray diffraction data. nih.gov However, different rotational isomers (rotamers) can exist. For instance, in related styryl compounds, the orientation of the pyridine (B92270) ring relative to the vinyl group can lead to different conformers, and even weak interactions with the environment can significantly alter the equilibrium between them. researchgate.net The stability of the optimized geometry is confirmed by ensuring there are no imaginary frequencies in the calculated vibrational spectrum, which indicates that the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=C Bond Length | Length of the central ethylenic double bond. | ~1.34 Å |

| C-C Single Bond Length | Length of the bond connecting the vinyl group to the rings. | ~1.47 Å |

| Pyridine Ring Torsion Angle | Dihedral angle describing the twist of the pyridine ring. | Near 0° for planar conformers |

| Phenyl Ring Torsion Angle | Dihedral angle describing the twist of the phenyl ring. | Near 0° for planar conformers |

Calculation of Electronic Structures and Molecular Orbital Energies (HOMO-LUMO Gap)

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. chalcogen.rowuxibiology.commtu.edu This energy gap is directly related to the electronic absorption properties of the molecule; the energy of the lowest-energy electronic excitation corresponds to the HOMO-LUMO gap. schrodinger.com DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p), are employed to determine the energies of these orbitals. researchgate.net For related styrylpyridine compounds, the HOMO is typically delocalized over the styryl moiety, while the LUMO is distributed across the pyridine ring and the vinyl bridge.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 eV |

| ELUMO | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | ~3.5 to 4.5 eV |

Theoretical Prediction of Vibrational and NMR Spectroscopic Parameters

DFT calculations are a powerful tool for predicting and interpreting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govcardiff.ac.uk Theoretical calculations of the vibrational frequencies and normal modes can aid in the assignment of experimental IR and Raman bands. nih.govsebhau.edu.ly For pyridine derivatives, methods like B3LYP with basis sets such as 6-31G(*) and 6-311+G(**) have been shown to yield good agreement between observed and calculated frequencies after applying appropriate scaling factors. nih.gov

Similarly, theoretical predictions of NMR spectra provide valuable structural information. nmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.commdpi.com These calculated spectra can be used to assign the signals in experimental NMR data accurately and to confirm the proposed molecular conformation. mdpi.com For substituted styrylpyridines, ¹H NMR spectra characteristically show doublet signals for the protons in the trans position on the ethylenic double bond. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. mdpi.comrsc.org TD-DFT calculations allow for the simulation of electronic absorption spectra and provide detailed information about the nature of electronic transitions. bohrium.com

Simulation of UV-Vis Absorption Spectra and Maximum Wavelengths

TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum of a molecule. bohrium.com For trans-4-styrylpyridine, theoretical studies have predicted the maximum absorption wavelength (λmax). nih.govresearchgate.net Calculations for the related trans-4-(m-cyanostyryl)pyridine yielded a λmax of 307.2 nm, which is in close agreement with the experimental value of 304 nm reported for 4-styrylpyridine (B85998). researchgate.net The choice of functional and basis set, as well as the modeling of solvent effects (e.g., using the Polarizable Continuum Model, PCM), can influence the accuracy of the predicted spectra. nih.govnih.gov For instance, the B3LYP functional with the 6-31G(d) basis set has been found to produce reliable λmax values for styrylpyridine compounds. nih.gov

Characterization of Electronic Transitions (e.g., S0 to S1)

TD-DFT provides crucial insights into the character of electronic transitions, such as the transition from the ground state (S0) to the first excited singlet state (S1). rsc.org For trans-4-styrylpyridine, the main absorption band is attributed to the S0 → S1 transition, which is characterized as a π–π* transition. researchgate.netunige.ch This transition primarily involves the promotion of an electron from the HOMO to the LUMO. unige.ch In some cases, transitions to higher excited states (like S2) can also contribute to the absorption spectrum and may have different characters, such as n–π* transitions involving non-bonding orbitals on the nitrogen atom. unige.ch The analysis of these transitions helps to understand the photophysical properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. researchgate.net One such tool is the Molecular Electrostatic Potential (MEP) analysis, which is crucial for predicting how a molecule will interact with other chemical species. computabio.com The MEP is a three-dimensional map of the electrostatic potential surrounding a molecule, illustrating the charge distribution and providing insights into its reactive behavior. computabio.comajchem-a.com

The MEP surface is color-coded to identify different regions of electrostatic potential. researchgate.net Typically, regions of negative potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs of electrons on heteroatoms. researchgate.net Conversely, regions of positive potential, colored in blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net The MEP, therefore, serves as a reliable guide to predicting the sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. ajchem-a.com

In pyridine derivatives, the nitrogen atom, with its lone pair of electrons, represents a region of high electron density and thus a negative electrostatic potential. uchile.cl This makes the nitrogen atom a primary site for electrophilic attack and hydrogen bonding. For 4-(p-chlorostyryl)pyridine, the MEP would show a significant negative potential around the pyridine nitrogen. The styryl group, particularly the π-system of the double bond and the phenyl ring, also contributes to the electronic landscape of the molecule. The presence of the electron-withdrawing chlorine atom on the para position of the phenyl ring influences the electron density distribution across the entire conjugated system.

Theoretical investigations into related substituted pyridines have established a correlation between the MEP at the nitrogen atom and the nucleophilicity of the molecule. uchile.cl By calculating the MEP, researchers can predict the relative reactivity of a series of compounds. researchgate.net The analysis involves identifying the minimum values of the potential (Vmin), which correspond to the most electron-rich sites. chemrxiv.org

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surfaces

| Color on MEP Surface | Potential | Implication for Reactivity |

| Red | Most Negative | High electron density; favorable for electrophilic attack |

| Orange / Yellow | Intermediate Negative | Moderate electron density |

| Green | Neutral / Near-Zero | Low electrostatic interaction |

| Blue | Positive | Electron-deficient; favorable for nucleophilic attack |

This table provides a general guide to interpreting the color-coding used in MEP maps to predict molecular reactivity.

Validation and Correlation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. This correlation ensures that the computational methods accurately represent the real-world properties of the molecule. For styrylpyridine derivatives, theoretical calculations, primarily using Density Functional Theory (DFT), are frequently validated against experimental spectroscopic data. researchgate.netmdpi.com

DFT methods, with various functionals like B3LYP and basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and calculate properties like vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.com The calculated parameters are then compared with data obtained from experimental techniques. A strong correlation between theoretical and experimental values lends confidence to the computational model and allows for accurate prediction of properties for related molecules. mdpi.com

For instance, studies on cyano- and methyl-substituted styrylpyridines have shown an excellent match between their calculated and experimentally measured IR and ¹H NMR spectra. mdpi.com This allows for precise assignment of vibrational modes and proton signals. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) calculations have been used to predict the maximum absorption wavelengths (λmax) in the UV-Vis spectra of styrylpyridines. researchgate.netmdpi.com Theoretical studies on 4-styrylpyridine predicted a main absorption band that aligns well with the experimental value, demonstrating the accuracy of the TD-DFT approach for these systems. researchgate.netmdpi.com While a simple correlation is not always observed between all theoretical parameters and experimental outcomes, the validation process is crucial for refining computational models. tandfonline.com

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption Data for 4-Styrylpyridine

| Method | Medium | Calculated λmax (nm) | Experimental λmax (nm) |

| TD-DFT | Gas Phase | 314.5 | N/A |

| TD-DFT | Not Specified | 307.2 | 304 |

This table presents a comparison of calculated maximum absorption wavelengths (λmax) for 4-styrylpyridine with its experimentally determined value, demonstrating the strong correlation between theoretical predictions and experimental observations. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Studies of 4 P Chlorostyryl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The chemical behavior of 4-(p-chlorostyryl)pyridine is significantly influenced by the nitrogen atom within its pyridine ring. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. patsnap.com Consequently, this lone pair imparts nucleophilic and basic properties to the molecule, making the nitrogen atom a primary site for various chemical reactions. patsnap.com

As a Lewis base, the nitrogen atom of this compound can donate its electron lone pair to electron-deficient species, known as Lewis acids. patsnap.com This interaction leads to the formation of a coordinate covalent bond, resulting in a Lewis acid adduct. For example, zinc-based Lewis acids are known to bind to the pyridine nitrogen, a process that can activate the entire pyridine ring system toward further reactions like nucleophilic substitution. researchgate.net

Similarly, the basic nature of the nitrogen atom allows it to react with Brønsted-Lowry acids, such as hydrogen chloride (HCl), in a classic acid-base reaction to form pyridinium (B92312) salts. orgsyn.orgresearchgate.net In this process, the nitrogen atom accepts a proton from the acid, acquiring a formal positive charge and forming the 4-(p-chlorostyryl)pyridinium cation. patsnap.comorgsyn.org The formation of these crystalline salts is a characteristic reaction of pyridines and is often observed when they are employed as bases in organic synthesis. orgsyn.org

| Reactant Type | Example | Product | Bond Formed |

| Lewis Acid | Zinc Chloride (ZnCl₂) | This compound-ZnCl₂ adduct | N-Zn coordinate bond |

| Brønsted-Lowry Acid | Hydrogen Chloride (HCl) | 4-(p-chlorostyryl)pyridinium chloride | N-H covalent bond |

This table provides illustrative examples of adduct and salt formation at the pyridine nitrogen.

The pyridine nitrogen atom can be oxidized to yield the corresponding pyridine N-oxide. masterorganicchemistry.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide, often in the presence of a metal catalyst such as methyltrioxorhenium (MTO), or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

The formation of the N-oxide group significantly alters the electronic landscape of the molecule. researchgate.net It increases the electron density on the pyridine ring, particularly at the 2- and 4-positions, while making the nitrogen atom itself electron-deficient. This electronic redistribution activates the ring, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions that might be difficult to achieve with the parent pyridine. patsnap.comresearchgate.net The resulting this compound N-oxide is a weaker base compared to the starting material and possesses a larger dipole moment. masterorganicchemistry.com Research has shown that N-oxidation can be a crucial step in facilitating subsequent reactions, such as the dechlorination of chloropyridines. researchgate.net

The nucleophilicity of the pyridine nitrogen allows it to participate in alkylation and acylation reactions. Alkylation typically involves reaction with an alkyl halide (e.g., methyl iodide), where the nitrogen atom displaces the halide to form an N-alkylpyridinium salt. orgsyn.org This method is a fundamental strategy for the functionalization of pyridines. researchgate.netlsbu.ac.uk

Acylation occurs when this compound reacts with an acylating agent, such as an acyl chloride or an acid anhydride. epfl.chorganic-chemistry.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a highly reactive N-acylpyridinium intermediate. epfl.ch This intermediate is a potent acylating agent itself and can efficiently transfer the acyl group to another nucleophile, for example, an alcohol. epfl.chorganic-chemistry.org In such reactions, the pyridine can function as a nucleophilic catalyst, being regenerated at the end of the reaction cycle. It can also serve as a stoichiometric base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. epfl.ch

| Reaction | Reagent Example | Intermediate/Product | Role of Pyridine |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-4-(p-chlorostyryl)pyridinium iodide | Nucleophile |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-4-(p-chlorostyryl)pyridinium chloride | Nucleophilic Catalyst / Base |

This table summarizes the reactions of alkylation and acylation at the nitrogen center.

Reactions Involving the Styryl Moiety

The styryl portion of this compound contains a carbon-carbon double bond, which is a key site for chemical transformations, particularly oxidation and reduction reactions.

The olefinic double bond in the styryl group is susceptible to various oxidation reactions. A common transformation is epoxidation, which involves the conversion of the double bond into a three-membered cyclic ether known as an epoxide (or oxirane). This can be accomplished using peroxy acids or through catalytic processes employing transition metal complexes. acs.org

More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond. Ozonolysis, followed by a work-up step, is a classic method for cleaving alkenes to produce carbonyl compounds. Depending on the work-up conditions (reductive or oxidative), the products would be aldehydes or carboxylic acids. For this compound, oxidative cleavage would be expected to yield 4-pyridinecarboxaldehyde (B46228) and p-chlorobenzaldehyde. The reactivity of the double bond and the distribution of products can be influenced by the electronic properties of the substituents on the aromatic rings.

| Reaction Type | Typical Reagent(s) | Expected Products |

| Epoxidation | m-CPBA | 2-(4-chlorophenyl)-3-(pyridin-4-yl)oxirane |

| Oxidative Cleavage | 1. Ozone (O₃) 2. Dimethyl Sulfide (DMS) | 4-Pyridinecarboxaldehyde and p-Chlorobenzaldehyde |

This table outlines the major oxidation reactions of the styryl moiety's olefinic bond.

The olefinic double bond of the styryl moiety can be reduced to a single bond, yielding a saturated derivative. The most common method for this transformation is catalytic hydrogenation. mdpi.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net This process converts the styryl group into an ethyl group, resulting in the formation of 4-(2-(4-chlorophenyl)ethyl)pyridine.

Alternative methods for reducing the carbon-carbon double bond include transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, or reduction with diimide (N₂H₂), which can be generated in situ from hydrazine. researchgate.net These methods are often valued for their chemoselectivity, as they can reduce the double bond without affecting other functional groups, such as the aromatic pyridine ring. Additionally, reagents like samarium(II) iodide (SmI₂) have been shown to be effective for the reduction of the closely related 4-styrylpyridine (B85998). It is important to note that under more forcing hydrogenation conditions (high pressure and temperature), the pyridine ring itself can also be reduced to a piperidine (B6355638) ring. researchgate.net

Reactions at the p-Chlorophenyl Group

The chlorine atom on the p-chlorophenyl group of this compound is generally unreactive towards nucleophilic substitution under standard conditions. ck12.org Unlike alkyl halides, aryl halides such as this are resistant to classic S(_N)1 and S(_N)2 reactions. chemistrysteps.com The S(_N)1 pathway is unfavorable due to the instability of the resulting aryl cation, while the S(_N)2 mechanism is sterically hindered by the benzene (B151609) ring, which prevents the required backside attack. chemistrysteps.comwikipedia.org

However, functionalization via substitution of the chlorine atom can be achieved through a nucleophilic aromatic substitution (S(_N)Ar) mechanism. wikipedia.org This pathway becomes viable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chlorine atom). ck12.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orglibretexts.org

The S(_N)Ar mechanism proceeds in two main steps:

Addition Step: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. wikipedia.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast. wikipedia.org

For this compound, the styrylpyridine substituent itself acts as an electron-withdrawing group due to the electronegativity of the nitrogen atom in the pyridine ring. This effect is transmitted through the conjugated π-system of the styryl bridge. The electron-withdrawing nature of the pyridine ring makes the entire substituent capable of stabilizing the negative charge of the Meisenheimer complex, thereby activating the chlorophenyl ring for nucleophilic attack. mdpi.com The presence of this activating group in the para position relative to the chlorine atom facilitates the reaction, making the substitution of chlorine by various nucleophiles (e.g., amines, alkoxides) a feasible strategy for further functionalization of the molecule.

General Organic Reaction Mechanisms Applicable to this compound

The structure of this compound contains two distinct aromatic rings, the pyridine ring and the p-chlorophenyl ring, each with different reactivity towards electrophilic aromatic substitution (S(_E)Ar). The general mechanism for S(_E)Ar involves a two-step process: attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.comuci.edu

Reactivity of the Pyridine Ring: The pyridine ring is significantly less reactive towards electrophiles than benzene. quimicaorganica.org The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring and making it a poor nucleophile. youtube.com Furthermore, under the acidic conditions often required for S(_E)Ar reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, which further increases the deactivation of the ring. youtube.com Electrophilic attack, when it does occur under harsh conditions, proceeds preferentially at the C-3 (meta) position. Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is extremely unfavorable. quimicaorganica.org

Reactivity of the p-Chlorophenyl Ring: The p-chlorophenyl ring is subject to the directing effects of two substituents: the chlorine atom and the 4-pyridylstyryl group. The outcome of an electrophilic substitution reaction depends on the interplay of their activating/deactivating and directing properties. unizin.org

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. libretexts.org However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the carbocation intermediate when attack occurs at these positions. organicchemistrytutor.com

Styryl Group: A styryl (vinylbenzene) substituent is generally considered an activating, ortho, para-directing group. It can donate electron density to the ring via resonance.

In this compound, both substituents direct incoming electrophiles to the positions ortho to themselves. Therefore, electrophilic attack on the chlorophenyl ring would be expected to occur at the positions ortho to the styryl group (and meta to the chlorine) or ortho to the chlorine atom (and meta to the styryl group). The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

| Ring System | Substituent Effects | Reactivity towards SEAr | Favored Position of Attack |

|---|---|---|---|

| Pyridine Ring | Nitrogen atom is strongly deactivating (-I effect) | Much lower than benzene | C-3, C-5 (meta) |

| p-Chlorophenyl Ring | -Cl: Deactivating, ortho, para-directing -Styrylpyridine: Activating, ortho, para-directing | Complex; depends on balance of effects | Ortho to either the chloro or styryl group |

Nucleophilic Substitution on the Pyridine Ring: The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho to the nitrogen atom). abertay.ac.uk The electron-withdrawing nitrogen atom makes these positions electron-deficient and thus electrophilic. youtube.com The reaction proceeds via an addition-elimination mechanism, analogous to that seen with activated aryl halides. A nucleophile attacks the C-2 or C-6 position, forming a negatively charged intermediate where the charge is stabilized by delocalization onto the electronegative nitrogen atom. youtube.com If a suitable leaving group (like a hydride ion in the Chichibabin reaction, or a halide in a substituted pyridine) is present, it is subsequently eliminated to yield the substituted product.

Nucleophilic Addition to the Alkene Bridge: The carbon-carbon double bond in the styryl bridge is conjugated with the electron-deficient pyridine ring. This makes the double bond susceptible to nucleophilic conjugate addition (Michael addition). In this mechanism, a nucleophile attacks the β-carbon of the vinyl group (the carbon adjacent to the phenyl ring), and the resulting negative charge is delocalized onto the pyridine ring. Subsequent protonation yields the addition product.

The styryl moiety of this compound is a potential site for free radical reactions. wikipedia.org The most prominent of these is free-radical polymerization. Similar to other vinyl monomers like styrene (B11656) or 4-vinylpyridine (B31050), this compound can undergo polymerization in the presence of a radical initiator (e.g., AIBN). epa.govresearchgate.net

The mechanism for free-radical polymerization involves three key stages: youtube.com

Initiation: The radical initiator thermally or photochemically decomposes to form initial free radicals. This radical then adds to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly forming a long polymer chain.

Termination: The reaction is halted when two growing radical chains combine (combination) or react in a way that neutralizes their radical character (disproportionation). youtube.com

Other free radical reactions could include the addition of radical species (e.g., HBr in the presence of peroxides) across the double bond, proceeding via an anti-Markovnikov regioselectivity.

The synthesis of this compound and related styrylpyridines is commonly achieved through condensation reactions. acsgcipr.org A condensation reaction is one in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. wikipedia.org

A prevalent method for synthesizing this compound involves an aldol-type condensation mechanism. slideshare.net This reaction would typically use 4-methylpyridine (B42270) (γ-picoline) and p-chlorobenzaldehyde as reactants, often in the presence of a base or an acid catalyst like acetic anhydride.

The base-catalyzed mechanism proceeds as follows:

Enolate Formation: A strong base removes a proton from the methyl group of 4-picoline. The methyl protons are acidic due to the stability of the resulting carbanion, which is resonance-stabilized by the pyridine ring.

Nucleophilic Attack: The resulting carbanion (enolate equivalent) acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-chlorobenzaldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., the solvent or conjugate acid of the base) to form a β-hydroxy intermediate (an aldol).

Dehydration: Under the reaction conditions (often with heating), this alcohol intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated carbon-carbon double bond of the final this compound product. slideshare.net

This type of reaction is a cornerstone in the synthesis of many conjugated systems, including various substituted pyridines. baranlab.orgyoutube.com

Applications of 4 P Chlorostyryl Pyridine and Its Derivatives in Advanced Materials and Catalysis

Role in Organic Synthesis as a Versatile Building Block and Chemical Intermediate

Substituted pyridines are foundational building blocks in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.com The 4-(p-chlorostyryl)pyridine molecule serves as a valuable intermediate, leveraging the reactivity of its constituent parts for further chemical transformations.

The synthesis of the parent compound, (E)-4-styrylpyridine, is often achieved through coupling reactions, such as the palladium-catalyzed reaction between 4-vinylpyridine (B31050) and phenylboronic acid. google.com This approach highlights the role of vinylpyridines as key starting materials. To obtain this compound, p-chlorophenylboronic acid would be used instead. This synthetic route establishes the compound as a product of versatile building blocks and positions it as an intermediate for more complex structures.

Once synthesized, this compound offers multiple sites for further functionalization. The pyridine (B92270) ring can undergo N-alkylation or be used as a directing group in electrophilic substitution, while the vinyl double bond is susceptible to a variety of addition reactions. This versatility allows chemists to incorporate the styrylpyridine core into larger, more complex molecular architectures, making it a key intermediate in multi-step synthetic sequences. google.com

Applications in Materials Science

The distinct electronic structure of this compound makes it a compelling candidate for the development of advanced functional materials. Its properties can be finely tuned through chemical modification, leading to materials with tailored characteristics for electronics and optics.

Styrylpyridine derivatives are known for their interesting photophysical properties, including fluorescence. nih.gov The electronic and optical characteristics of these molecules are heavily influenced by the substituents on both the pyridine and phenyl rings. Theoretical studies on related styrylpyridines have shown that the placement of electron-donating or electron-accepting groups, as well as the position of the nitrogen atom in the pyridine ring, can cause slight but predictable changes in the UV/Vis absorption spectra. researcher.life

The this compound structure contains an electron-withdrawing chlorine atom and an electron-accepting pyridine ring connected by a π-conjugated styryl bridge. This arrangement facilitates intramolecular charge transfer (ICT), a key process for many optical phenomena. The properties of related compounds, such as 4'-hydroxyl-styrylpyridines, demonstrate fluorescence emission that is sensitive to solvent polarity and pH, suggesting their potential use as environmental probes. nih.gov Similarly, the electronic and optical properties of this compound can be tailored for applications in sensors or as components in organic semiconductors. Structurally analogous 2-styrylquinoline (B1231325) derivatives have been shown to possess good semiconducting character, with energy gaps that can be tuned through substitution. thesciencein.org

Table 1: Influence of Structural Modifications on the Optical Properties of Styrylpyridine Derivatives

| Structural Feature/Modification | Effect on Electronic/Optical Properties | Potential Application | Reference(s) |

| Electron-acceptor substituent (e.g., -CN) on phenyl ring | Modifies maxima absorption wavelengths (λmax) | Tunable dyes, sensors | researcher.life |

| Electron-donor substituent (e.g., -OH) on phenyl ring | Induces fluorescence sensitive to solvent polarity and pH | Environmental probes, biological sensors | nih.gov |

| Position of N-atom in the pyridine ring (e.g., 2- vs. 4-position) | Causes slight changes in UV/Vis absorption spectra | Fine-tuning of optical absorption | researcher.life |

| Extension of π-conjugation (e.g., quinoline (B57606) vs. pyridine) | Reduces the HOMO-LUMO energy gap | Organic semiconductors | thesciencein.org |

The design of molecules with significant nonlinear optical (NLO) properties is crucial for applications in photonics and optoelectronics, including optical communications and data storage. nih.govillinois.edu A common and effective strategy for creating NLO chromophores is the "push-pull" design, which connects an electron-donating group (donor) to an electron-withdrawing group (acceptor) through a π-conjugated bridge. researchgate.netnih.gov This architecture facilitates efficient intramolecular charge transfer upon excitation, which is a prerequisite for a large second-order NLO response (hyperpolarizability).

The this compound molecule fits this design paradigm. The pyridine ring acts as the electron acceptor, the styryl unit serves as the π-bridge, and the p-chlorophenyl group functions as a modified donor. The chlorine atom, being electron-withdrawing, modulates the electron-donating strength of the phenyl ring. By replacing the chloro-group with strong donor groups (like amino or alkoxy groups) or stronger acceptor groups, the NLO response can be significantly enhanced. rsc.org Studies on similarly structured styrylpyrimidines have demonstrated that increasing the number of donor-π branches attached to an acceptor core can enhance the NLO response. rsc.org This modularity makes the styrylpyridine scaffold a promising platform for developing high-performance NLO materials. nih.govrsc.org

Table 2: "Push-Pull" Chromophore Design Based on the Styrylpyridine Scaffold

| Component | Function | Example Moiety in a 4-Styrylpyridine (B85998) Derivative |

| Electron Donor (D) | "Pushes" electron density into the π-system | Substituted Phenyl Ring (e.g., Dimethylaminophenyl) |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer | Styryl group (-CH=CH-) |

| Electron Acceptor (A) | "Pulls" electron density from the π-system | Pyridine Ring |

The incorporation of pyridine moieties into macromolecular structures like polymers and covalent organic frameworks (COFs) is a widely used strategy to create functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metals, or a basic site, imparting specific properties to the final material.

Pyridine-containing polymers have been synthesized for applications ranging from fluorescent materials to electronics. mdpi.comresearchgate.net The this compound monomer is suitable for polymerization through its vinyl group, similar to how 4-vinylpyridine is used to create polyvinylpyridine. sigmaaldrich.comrsc.org This would result in polymers where the chlorostyrylpyridine unit is a pendant group, allowing its electronic and coordination properties to be exploited within a larger polymeric structure.

COFs are crystalline, porous materials constructed from organic building blocks, offering high surface areas and tunable structures. rsc.orgnih.gov Pyridine-based COFs have shown promise as efficient adsorbents and as electrode materials for batteries. rsc.orgrsc.org The directional nature of the pyridine nitrogen makes it an excellent building block for creating ordered frameworks. nih.gov A molecule like this compound, if further functionalized with appropriate reactive groups (e.g., amines or aldehydes), could serve as a linker in the synthesis of novel COFs with specific electronic properties and pore environments dictated by the chlorostyrylpyridine unit.

Coordination Chemistry and Ligand Design

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it an excellent Lewis base, capable of coordinating to a wide range of metal centers. wikipedia.orgresearchgate.net This property is central to its role in coordination chemistry and the design of functional metal complexes.

As a substituted pyridine, this compound functions as a monodentate ligand, binding to metal ions through its nitrogen atom. The styryl substituent provides a way to tune the electronic properties of the ligand and, consequently, the spectroscopic, magnetic, and reactive properties of the resulting metal complex. The extended π-system of the ligand can also participate in π-stacking interactions, helping to organize the complexes into higher-order supramolecular structures.

Table 3: Examples of Metal Complexes with 4-Styrylpyridine (4-spy) as a Monodentate Ligand

| Complex Formula | Metal Ion | Coordination Geometry | Structural Features | Reference(s) |

| [Mn(adc)(4-spy)₂(H₂O)₂]n | Mn(II) | Distorted Octahedral | 1D coordination polymer; 4-spy in axial positions | ias.ac.in |

| [Co(adc)(4-spy)₂(H₂O)₂]n | Co(II) | Distorted Octahedral | 1D coordination polymer; isostructural with Mn complex | ias.ac.in |

| [Cu(4-spy)₂(NCS)₂] | Cu(II) | Square Planar | Mononuclear complex; π–π interactions lead to 3D supramolecular assembly | researchgate.net |

| Fe(trans-stpy)₄(NCS)₂ | Fe(II) | Octahedral | Mononuclear complex; exhibits spin-crossover behavior | acs.org |

Design and Synthesis of Pyridine-Based Ligands for Transition Metal Complexes (e.g., Cu, Co, Ni, Ag, Zn, Ir, Pd)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent monodentate ligand for coordination with a wide array of transition metals. The synthesis of such complexes typically involves the reaction of a metal salt with the pyridine-based ligand in a suitable solvent. The resulting coordination compounds exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reactants. wikipedia.orgjscimedcentral.com

For instance, complexes of Ni(II) with pyridine ligands often favor a four-coordinate square planar geometry due to the d8 electron configuration of the metal ion. jscimedcentral.com Similarly, Cu(I) and Ag(I), with their d10 configurations, can form complexes with coordination numbers of two, three, or four, leading to linear, trigonal planar, or tetrahedral geometries, respectively. jscimedcentral.com The synthesis of Ni(II), Cu(I), and Ag(I) complexes with pyridine is generally achieved by refluxing the corresponding metal salt with the pyridine ligand in an ethanolic solution. jscimedcentral.com

The electronic properties of the this compound ligand, influenced by the electron-withdrawing chloro group and the conjugated styryl system, can modulate the characteristics of the resulting metal complexes. These modifications can impact their catalytic activity, photophysical properties, and stability. While specific studies on transition metal complexes of this compound are not extensively documented, the general principles of pyridine coordination chemistry provide a solid foundation for their design and synthesis.

Table 1: Potential Transition Metal Complexes with this compound Ligands

| Metal Ion | Potential Coordination Geometry | Potential Synthesis Method |

| Cu(I) | Linear, Trigonal Planar, Tetrahedral | Reaction of CuI with the ligand in an aprotic solvent. nih.gov |

| Co(II) | Tetrahedral, Octahedral | Treatment of cobalt chlorosulphate with the ligand in dry carbon tetrachloride. niscpr.res.in |

| Ni(II) | Square Planar, Octahedral | Refluxing NiCl2·6H2O with the ligand in ethanol (B145695). jscimedcentral.com |

| Ag(I) | Linear, Tetrahedral | Dissolving AgNO3 in ethanol with the ligand and allowing it to cool. jscimedcentral.com |

| Zn(II) | Tetrahedral | Reaction of a zinc salt with the ligand in a suitable solvent. |

| Ir(I) | Square Planar | As seen in Crabtree's catalyst, iridium forms stable complexes with pyridine. wikipedia.org |

| Pd(II) | Square Planar | Reaction of Pd(OAc)2 with the ligand. |

Exploration of Supramolecular Assemblies Incorporating Pyridine Ligands

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The styrylpyridine moiety, present in this compound, is a well-known photochromic compound that can undergo both E/Z isomerization and [2+2] cycloaddition reactions upon exposure to UV light. rsc.org These photochemical properties can be controlled and manipulated within supramolecular assemblies.

One strategy for controlling the behavior of styrylpyridine derivatives is through host-guest chemistry with macrocyclic molecules like cucurbit[n]urils. rsc.orgrsc.org The encapsulation of a styrylpyridine derivative within the hydrophobic cavity of a cucurbit[n]uril can influence its photochemical reactivity, for example, by inhibiting intermolecular [2+2] cycloaddition reactions while still allowing for intramolecular cis-trans isomerization. rsc.orgrsc.org This level of control is crucial for the development of molecular switches and other light-responsive materials.

Furthermore, the pyridine nitrogen of this compound can participate in hydrogen bonding and coordination-driven self-assembly to form metal-organic frameworks (MOFs). nih.govrsc.orgrsc.orgnih.govbohrium.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The directional nature of the coordination bond allows for the rational design of porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of this compound, with its coordinating pyridine group and its extended conjugated system, makes it a promising candidate for the construction of novel MOFs with interesting electronic and photophysical properties. The principles of supramolecular chemistry are also vital in engineering materials with therapeutic and optical applications, and styryl-quinoline derivatives have been shown to exhibit multiple weak bonding interactions that lead to the formation of complex supramolecular architectures. nih.gov

Catalytic Applications

The versatility of this compound and its derivatives extends to the realm of catalysis, where they can be employed in both homogeneous and heterogeneous systems, as well as in the design of chiral ligands for asymmetric synthesis.

Role in Homogeneous and Heterogeneous Catalysis